molecular formula C17H18N2O3S B2412180 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921787-31-7

4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2412180
CAS No.: 921787-31-7
M. Wt: 330.4
InChI Key: UCJFUBRBHBMXDG-UHFFFAOYSA-N
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Description

“4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It has a molecular formula of C9H13NO2S and a molecular weight of 199.270 . This compound is related to the indolin-2-one derivatives, which have been synthesized and studied for their bioactive properties .


Synthesis Analysis

The synthesis of similar compounds, such as the indolin-2-one derivatives, has been reported in the literature . These compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor . The identification of the structures of these compounds was performed using the analysis of IR, MS, 1H NMR, and 13C NMR .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, its molecular weight is 199.270 . Other properties such as solubility, melting point, and boiling point are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Antimicrobial and Anticancer Potential

A study conducted by Kumar et al. (2014) synthesized derivatives of benzenesulfonamide, closely related to 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, and evaluated them for antimicrobial and anticancer activities. The results suggested significant effectiveness against microbial strains and cancer cell lines, highlighting the potential of these compounds in developing new therapeutic agents (Kumar et al., 2014).

Antihyperglycemic Activity

Research by Eissa (2013) on isoindoline-1,3-dione analogues, structurally similar to the compound , showed promising antihyperglycemic properties. Some synthesized compounds displayed significant activity as antihyperglycemic agents, potentially leading to new leads for antidiabetic drugs (Eissa, 2013).

HIV-1 Infection Prevention

A 2015 study by Cheng De-ju focused on methylbenzenesulfonamide derivatives for their potential use in preventing human HIV-1 infection. This research implies that similar compounds like this compound might have applications in HIV-1 prevention (Cheng De-ju, 2015).

Photodynamic Therapy for Cancer

Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with a derivative of benzenesulfonamide, showing high singlet oxygen quantum yield. This compound's properties suggest its potential use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Inhibitory Action on Carbonic Anhydrase Isoforms

Lolak et al. (2019) investigated ureido benzenesulfonamides incorporating triazine moieties as inhibitors of human carbonic anhydrase isoforms, relevant in diseases like glaucoma, epilepsy, and cancer. Their findings indicate that similar compounds might have therapeutic applications in these areas (Lolak et al., 2019).

Future Directions

The future directions for the study of “4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” and similar compounds could involve further exploration of their bioactive properties . For instance, some indolin-2-one derivatives have shown notable cytotoxicity toward human cancer cell lines . Thus, these compounds could be further developed as potential anticancer agents .

Properties

IUPAC Name

4-ethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-12-4-7-15(8-5-12)23(21,22)18-14-6-9-16-13(10-14)11-17(20)19(16)2/h4-10,18H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJFUBRBHBMXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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